molecular formula C13H16O3 B8254564 (S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

(S)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate

Cat. No.: B8254564
M. Wt: 220.26 g/mol
InChI Key: WENZOXDGFQZGOW-UHFFFAOYSA-N
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Description

2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- is a chemical compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a benzoate group at the 3-position of the tetrahydropyran ring, and it exists in the (3R)-configuration.

Preparation Methods

The synthesis of 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- can be achieved through various synthetic routes. . This method is versatile and allows for the construction of the tetrahydropyran ring system. Industrial production methods may involve the use of catalytic hydrogenation and esterification reactions to introduce the benzoate group.

Chemical Reactions Analysis

2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrahydropyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

2H-Pyran-3-methanol, tetrahydro-, 3-benzoate, (3R)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

oxan-3-ylmethyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENZOXDGFQZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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